Non-Urea Amide Scaffold Eliminates Central Urea-Related Metabolic and Off-Target Liabilities
The target compound is a member of the first systematically optimized non-urea amide sEH inhibitor series. In the foundational SAR study, removal of the urea pharmacophore and replacement with a piperidine-amide linkage yielded inhibitors that retained sub-nanomolar potency against human sEH while demonstrating measurable stability in human liver microsomes—a property notoriously problematic for early urea-based leads [1]. By contrast, the widely used urea-based inhibitor t-AUCB (IC₅₀ 1.3 ± 0.05 nM) [2] relies on a central urea motif that has been associated with reactivity concerns and poor microsomal turnover in certain chemotypes [3]. The amide series, including the 2-ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one scaffold, was explicitly designed to decouple sEH inhibition from urea-dependent metabolism.
| Evidence Dimension | Pharmacophore class and associated metabolic stability risk |
|---|---|
| Target Compound Data | Non-urea piperidine amide; series reported to yield sub-nanomolar human sEH inhibitors with human liver microsome stability [1] |
| Comparator Or Baseline | Urea-based sEH inhibitor t-AUCB: IC₅₀ 1.3 nM; urea pharmacophore susceptible to metabolic N-dealkylation and potential off-target carbamylation [2][3] |
| Quantified Difference | Qualitative scaffold advantage: elimination of central urea motif removes a known metabolic soft spot and potential toxicophore; quantitative head-to-head microsomal stability data for this specific compound not publicly available |
| Conditions | Human sEH enzyme inhibition assay (PHOME substrate); human liver microsome incubation (series-level data) |
Why This Matters
For procurement decisions, selecting a non-urea amide over a urea-based inhibitor reduces the risk of confounding metabolic instability in cell-based and in vivo pharmacology studies.
- [1] Pecic S, Pakhomova S, Newcomer ME, Morisseau C, Hammock BD, Zhu Z, Rinderspacher A, Deng SX. Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2013;23(2):417-421. doi:10.1016/j.bmcl.2012.11.084 View Source
- [2] Shen HC, Ding FX, Wang S, Deng Q, Zhang X, Chen Y, Zhou G, Xu S, Chen HS, Tong X, Shahripour AB. Discovery of a highly potent, orally bioavailable soluble epoxide hydrolase inhibitor. J Med Chem. 2009;52(16):5009-5012. doi:10.1021/jm900962j (t-AUCB data). View Source
- [3] Eldrup AB, Soleymanzadeh F, Taylor SJ, Muegge I, Farrow NA, Joseph D, McKellop K, Man CC, Kukulka A, De Lombaert S. Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. Bioorg Med Chem Lett. 2010;20(2):571-575. doi:10.1016/j.bmcl.2009.11.091 View Source
